Methyl 4-(2H-triazol-4-yl)benzoate

Tautomerism Molecular recognition Hydrogen bonding

Procure CAS 796034-28-1 for its defined 2H-triazole tautomer and para-methyl ester geometry, ensuring reproducible SAR, bioconjugation, and MOF synthesis. Distinct hydrogen-bonding and derivatization vector differentiate this scaffold from common 1H-regioisomers. Validate with InChIKey GYNFUJOSHSULDF-UHFFFAOYSA-N.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
CAS No. 796034-28-1
Cat. No. B12902497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2H-triazol-4-yl)benzoate
CAS796034-28-1
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NNN=C2
InChIInChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-6-11-13-12-9/h2-6H,1H3,(H,11,12,13)
InChIKeyGYNFUJOSHSULDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2H-triazol-4-yl)benzoate (CAS 796034-28-1): Structural and Physicochemical Baseline


Methyl 4-(2H-triazol-4-yl)benzoate (CAS 796034-28-1) is a 1,2,3-triazole-substituted benzoate ester with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol. The compound features a methyl ester group at the para position of the phenyl ring and a 2H-1,2,3-triazole moiety substituted at the 4-position [1]. Computed physicochemical properties include an XLogP3-AA value of 1.1, one hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 67.6 Ų [1]. The 2H-triazole tautomeric form distinguishes this compound from the more commonly encountered 1H-1,2,3-triazole regioisomers in the same chemical space.

Why Generic Substitution of Methyl 4-(2H-triazol-4-yl)benzoate Fails: Tautomeric Specificity and Functional Handles


Generic substitution among 1,2,3-triazole benzoate derivatives is not reliably achievable due to two critical differentiating factors. First, the 2H-triazole tautomer in methyl 4-(2H-triazol-4-yl)benzoate presents distinct hydrogen-bonding geometry and dipole characteristics compared to 1H-triazole analogs, which directly affects molecular recognition in target-binding applications [1]. Second, the para-methyl ester substitution pattern provides a specific vector for further derivatization—hydrolysis to the carboxylic acid yields a conjugation handle for amide coupling or metal-organic framework (MOF) assembly—whereas ortho- or meta-substituted isomers introduce divergent steric and electronic constraints [1]. Procurement of this specific CAS registry number ensures reproducibility in synthetic sequences that depend on precise regiochemical and tautomeric identity.

Methyl 4-(2H-triazol-4-yl)benzoate (796034-28-1): Quantitative Evidence Guide for Scientific Selection


2H-Triazole vs. 1H-Triazole Tautomeric Form: Structural and Dipole Distinction

Methyl 4-(2H-triazol-4-yl)benzoate exists in the 2H-1,2,3-triazole tautomeric form, as confirmed by the canonical SMILES representation COC(=O)C1=CC=C(C=C1)C2=NNN=C2 [1]. This tautomer differs from the 1H-triazole form (commonly encountered in click chemistry-derived 1,4-disubstituted 1,2,3-triazoles) in its hydrogen-bond donor/acceptor arrangement: the 2H-tautomer places the acidic NH proton at the N2 position rather than N1, altering both the dipole moment orientation and the geometry of intermolecular hydrogen-bonding networks [1]. While direct comparative assay data for this specific compound is not available in the public literature, the tautomeric distinction is a well-established determinant of molecular recognition in triazole-containing bioactive molecules.

Tautomerism Molecular recognition Hydrogen bonding Crystal engineering

Para-Methyl Ester Substitution Pattern: Hydrolytic Derivatization Handle vs. Ortho/Meta Isomers

The para-methyl ester substitution on the phenyl ring of methyl 4-(2H-triazol-4-yl)benzoate provides a well-defined vector for controlled hydrolysis to the corresponding 4-(2H-triazol-4-yl)benzoic acid [1]. This carboxylic acid product serves as a versatile conjugation handle for amide bond formation, esterification, or coordination to metal centers in MOF synthesis. In contrast, methyl 2-(triazol-1-ylmethyl)benzoate (ortho-substituted isomer) introduces steric hindrance from the proximal ester group that can impede coupling efficiency and alter the geometry of the resulting conjugates. Methyl 3-(triazolyl)benzoate (meta-substituted) yields an angular rather than linear molecular axis, which affects crystal packing and polymer chain extension.

Synthetic intermediate Carboxylic acid Amide coupling Metal-organic frameworks

Physicochemical Profile: Lipophilicity (XLogP3-AA = 1.1) and TPSA (67.6 Ų) vs. Structural Analogs

Methyl 4-(2H-triazol-4-yl)benzoate exhibits a computed XLogP3-AA value of 1.1 and a topological polar surface area (TPSA) of 67.6 Ų, with 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. For comparison, a closely related analog—isopropyl 4-(5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)benzoate (a 1H-triazole derivative with additional pyridyl and methyl substituents)—demonstrates potent mGluR1 antagonist activity with an IC50 of 33 nM in CHO cell calcium mobilization assays [2]. This demonstrates that 4-(triazol-4-yl)benzoate scaffolds can achieve nanomolar target engagement when appropriately elaborated. The relatively low XLogP3-AA (1.1) and moderate TPSA of the title compound place it within favorable drug-like chemical space (Lipinski Rule of Five compliant), making it a suitable starting scaffold for medicinal chemistry optimization campaigns.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Scaffold Validation: Triazole Benzoate Derivatives as mGluR1 Antagonists and Beyond

The 4-(1,2,3-triazol-4-yl)benzoate scaffold has been validated as a productive core for developing potent metabotropic glutamate receptor 1 (mGluR1) antagonists. Isopropyl 4-(5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)benzoate exhibits an IC50 of 33 nM against human mGluR1 expressed in CHO cell membranes [1]. Furthermore, 1,2,3-triazole derivatives are under active patent prosecution as IL4i1 inhibitors (WO-2025261989-A1) and have demonstrated SERPIN inhibitory activity with applications in cancer therapy [2]. Methyl 4-(2H-triazol-4-yl)benzoate represents the minimal, unsubstituted 2H-triazole variant of this validated scaffold—offering a clean starting point for systematic SAR exploration without pre-existing substituent bias.

mGluR1 antagonist GPCR Neurological disorders Scaffold hopping

Methyl 4-(2H-triazol-4-yl)benzoate (CAS 796034-28-1): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for mGluR1 Antagonist and Kinase Inhibitor Development

Use as an unelaborated 4-(triazol-4-yl)benzoate scaffold for systematic structure-activity relationship (SAR) exploration in GPCR and kinase inhibitor programs. The scaffold has been validated by the 33 nM mGluR1 antagonist activity of an elaborated isopropyl ester analog bearing pyridyl and methyl substituents [1], demonstrating that appropriate substitution of this core can yield nanomolar target engagement. The methyl ester provides a hydrolytically labile protecting group that can be removed to reveal the carboxylic acid for amide coupling or retained for lipophilicity tuning [2].

Chemical Biology: Click Chemistry Building Block and Bioconjugation Precursor

The 1,2,3-triazole moiety is a prototypical product of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. While methyl 4-(2H-triazol-4-yl)benzoate is itself a pre-formed triazole, its benzoate ester can be hydrolyzed to the carboxylic acid, which then serves as a conjugation handle for attaching payloads (fluorophores, biotin, PEG chains) to azide- or alkyne-functionalized biomolecules via amide bond formation [1]. The 2H-tautomeric form provides distinct hydrogen-bonding characteristics that may be advantageous in bioconjugate design compared to the more common 1H-triazole regioisomers [1].

Materials Science: Ligand Precursor for Metal-Organic Frameworks (MOFs)

The 4-(2H-triazol-4-yl)benzoic acid derived from methyl 4-(2H-triazol-4-yl)benzoate via ester hydrolysis can function as a ditopic ligand for metal-organic framework construction. The triazole nitrogen atoms and the carboxylate group provide two distinct coordination sites for transition metals (e.g., Zn, Cu, Co) [1]. The para-substitution pattern yields a linear ligand geometry favorable for predictable pore architecture, while the 2H-triazole tautomer offers unique metal-binding electronics compared to 1H-triazole-based MOF ligands [1].

Analytical Chemistry: Reference Standard for Triazole Tautomer Identification

Methyl 4-(2H-triazol-4-yl)benzoate serves as a well-characterized reference standard (CAS 796034-28-1) for the 2H-1,2,3-triazole tautomeric form. Its computed and experimental identifiers—including InChIKey GYNFUJOSHSULDF-UHFFFAOYSA-N, exact mass 203.069476538 Da, and canonical SMILES—enable unambiguous identification in LC-MS, GC-MS, and NMR workflows [1]. This is particularly valuable when distinguishing 2H-triazole products from 1H-triazole regioisomers in reaction monitoring or purity assessment.

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